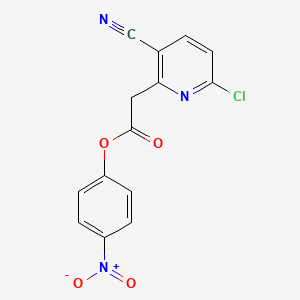
(4-nitrophenyl) 2-(6-chloro-3-cyanopyridin-2-yl)acetate
Cat. No. B8411641
M. Wt: 317.68 g/mol
InChI Key: MAOOMCCDELZSOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07829584B2
Procedure details


Diisopropylcarbodiimide (3.00 mL, 19.2 mmol) was added dropwise over 2 min at 0° C. with stirring to a homogeneous dark amber solution of crude (6-chloro-3-cyano-pyridin-2-yl)-acetic acid (3.1 g, 16 mmol; mixture of regioisomers), as prepared in the previous step, p-nitrophenol (3.35 g, 24 mmol), DMAP (11 mg, 0.8 mmol) and DCM (20 mL). The ice bath was removed immediately following the completion of DIC addition, and the dark amber solution was stirred at rt overnight. The crude reaction was allowed to stand at rt for some time, and was then loaded directly onto a silica flash column (90 mm×6″). Elution with 97:3 toluene/acetone afforded the impure title compound, but as a single regioisomer (566 mg, 14% from 2,6-dichloro-nicotinonitrile).

Name
(6-chloro-3-cyano-pyridin-2-yl)-acetic acid
Quantity
3.1 g
Type
reactant
Reaction Step Two




Name
Identifiers


|
REACTION_CXSMILES
|
C(N=C=NC(C)C)(C)C.[Cl:10][C:11]1[N:16]=[C:15]([CH2:17][C:18]([OH:20])=[O:19])[C:14]([C:21]#[N:22])=[CH:13][CH:12]=1.[CH:23]1[C:28]([N+:29]([O-:31])=[O:30])=[CH:27][CH:26]=[C:25](O)[CH:24]=1>CN(C1C=CN=CC=1)C.C(Cl)Cl>[N+:29]([C:28]1[CH:23]=[CH:24][C:25]([O:19][C:18](=[O:20])[CH2:17][C:15]2[C:14]([C:21]#[N:22])=[CH:13][CH:12]=[C:11]([Cl:10])[N:16]=2)=[CH:26][CH:27]=1)([O-:31])=[O:30]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N=C=NC(C)C
|
Step Two
|
Name
|
(6-chloro-3-cyano-pyridin-2-yl)-acetic acid
|
|
Quantity
|
3.1 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C(=N1)CC(=O)O)C#N
|
Step Three
|
Name
|
|
|
Quantity
|
3.35 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=CC=C1[N+](=O)[O-])O
|
|
Name
|
|
|
Quantity
|
11 mg
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C)C=1C=CN=CC1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the dark amber solution was stirred at rt overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ice bath was removed immediately
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the completion of DIC addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to stand at rt for some time
|
WASH
|
Type
|
WASH
|
|
Details
|
Elution with 97:3 toluene/acetone
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)OC(CC1=NC(=CC=C1C#N)Cl)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
